molecular formula C9H9BrN2 B1519725 5-bromo-3-ethyl-1H-indazole CAS No. 864774-67-4

5-bromo-3-ethyl-1H-indazole

Cat. No. B1519725
CAS RN: 864774-67-4
M. Wt: 225.08 g/mol
InChI Key: ULRBCMBSTWUHPK-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2 and a molecular weight of 225.09 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of indazoles, including 5-bromo-3-ethyl-1H-indazole, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-bromo-3-ethyl-1H-indazole consists of a bromine atom attached to the 5th carbon atom and an ethyl group attached to the 3rd carbon atom in the indazole ring .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, such as 5-bromo-3-ethyl-1H-indazole, have a wide variety of medicinal applications. They are involved in various chemical reactions, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3-ethyl-1H-indazole include a density of 1.8±0.1 g/cm3, a boiling point of 333.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Safety and Hazards

5-Bromo-3-ethyl-1H-indazole is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole, the core structure of 5-bromo-3-ethyl-1H-indazole, is a significant heterocyclic system in natural products and drugs. Given its wide variety of biological properties, the medicinal properties of indazole are expected to be explored in the near future for the treatment of various pathological conditions .

Mechanism of Action

Target of Action

5-Bromo-3-ethyl-1H-indazole, like many indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of this compound are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation .

Mode of Action

The interaction of 5-Bromo-3-ethyl-1H-indazole with its targets often results in the inhibition, regulation, and/or modulation of these kinases . This can lead to changes in the activity of these kinases, thereby affecting the signaling pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-ethyl-1H-indazole are largely dependent on the specific targets of the compound. Given its interaction with kinases, it is likely that this compound affects pathways related to cell growth and proliferation . The inhibition of these kinases can disrupt these pathways, potentially leading to the suppression of disease progression in conditions such as cancer .

Pharmacokinetics

Like many indazole derivatives, it is likely to have good bioavailability due to its small size and ability to form hydrogen bonds .

Result of Action

The molecular and cellular effects of 5-Bromo-3-ethyl-1H-indazole’s action are largely dependent on its specific targets and the pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can lead to the suppression of cell growth and proliferation, potentially resulting in the inhibition of disease progression in conditions such as cancer .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-ethyl-1H-indazole can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s action can also be influenced by the specific biological environment it is in, such as the type of cells or tissues it is interacting with .

properties

IUPAC Name

5-bromo-3-ethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBCMBSTWUHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670296
Record name 5-Bromo-3-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-ethyl-1H-indazole

CAS RN

864774-67-4
Record name 5-Bromo-3-ethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864774-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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